LOX Enzyme Inhibition: Comparative Potency Within the US10807974 Patent Family
In a direct head-to-head comparison within the US10807974 patent family using the same LOX enzyme assay (pig skin LOX, method of Shackleton et al. 1990), the target compound (Example 48) exhibited an IC50 of 1,700 nM. This places it as a moderately potent LOX inhibitor relative to more potent family members such as Example 42 (IC50 = 620 nM) and Example 50 (IC50 = 740 nM), but distinguishes it from less active analogs such as Example 68 (IC50 = 890 nM) [1][2]. The 2.7-fold potency difference between Example 48 and Example 42 demonstrates that the 7-methoxybenzofuran substitution pattern yields a distinct activity profile compared to alternative scaffolds within the same chemical series [2].
| Evidence Dimension | LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,700 nM (1.7 µM) |
| Comparator Or Baseline | Example 42: IC50 = 620 nM; Example 50: IC50 = 740 nM; Example 68: IC50 = 890 nM |
| Quantified Difference | 2.7-fold less potent than Example 42 (most potent comparator); 1.9-fold less potent than Example 50 |
| Conditions | LOX enzyme from pig skin; assay per Shackleton et al. 1990; black flat-bottom 96-well plates |
Why This Matters
This data enables end-users to select the precise LOX potency window required for their experimental model — moderate inhibition (Example 48) versus stronger inhibition (Example 42) — which is critical when optimizing for efficacy–toxicity trade-offs in fibrosis or cancer metastasis models.
- [1] BindingDB. BDBM469036: US10807974, Example 48. LOX IC50 = 1,700 nM. https://www.bindingdb.org (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM469029: US10807974, Example 42. LOX IC50 = 620 nM. BDBM468996: Example 50, LOX IC50 = 740 nM. BDBM50501885: Example 68, LOX IC50 = 890 nM. https://www.bindingdb.org (accessed 2026-05-10). View Source
